![molecular formula C11H10N2O4S B4364022 METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4364022.png)
METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE
Descripción general
Descripción
Methyl N-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}glycinate: is an organic compound that features a unique combination of a thienyl group, an isoxazole ring, and a glycinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thienyl boronic acid with an appropriate halide.
Formation of the Glycinate Moiety: The final step involves the esterification of glycine with the isoxazole-thienyl intermediate to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in substitution reactions, especially at the thienyl and isoxazole rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoxazole derivatives, ring-opened products.
Substitution: Substituted thienyl or isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or π-π interactions, while the thienyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Methyl N-[(5-methyl-2-thienyl)carbonyl]glycinate
- Methyl N-[(5-phenyl-3-isoxazolyl)carbonyl]glycinate
Comparison:
- Structural Differences: The presence of different substituents on the thienyl or isoxazole rings can significantly alter the compound’s properties.
- Reactivity: Variations in the substituents can affect the compound’s reactivity in chemical reactions, such as oxidation or substitution.
- Applications: The unique combination of the thienyl and isoxazole rings in METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE may offer distinct advantages in specific applications, such as enhanced binding affinity in biological systems or improved stability in materials science.
Propiedades
IUPAC Name |
methyl 2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-16-10(14)6-12-11(15)7-5-8(17-13-7)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJRFMYMIYVYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=NOC(=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


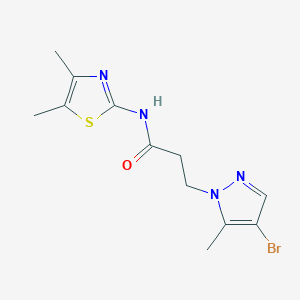
![3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4363959.png)
![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4363965.png)
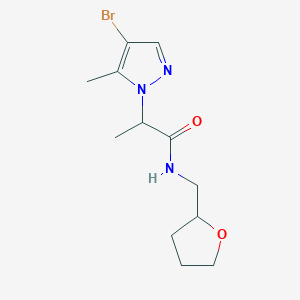
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4363983.png)
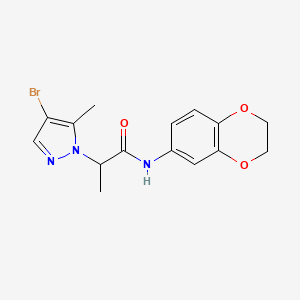
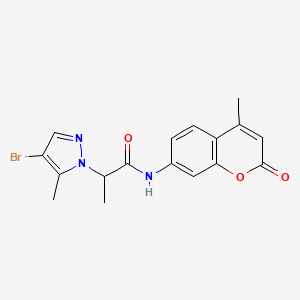
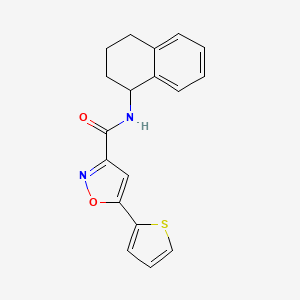
![[1-(ETHYLSULFONYL)-3-PIPERIDYL][5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4364026.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364030.png)
![7-methyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364040.png)
![7-methyl-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364043.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364048.png)
![3-METHYL-4-NITROPHENYL {[5-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER](/img/structure/B4364051.png)
